methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, This compound , reflects its hybrid structure comprising a benzoxazinone core and an ester-functionalized side chain. The parent heterocycle, 1,4-benzoxazin-3(4H)-one, is substituted at position 6 with chlorine and at position 3 with a methylene-acetate group. The (2Z) stereodescriptor specifies the cis configuration of the exocyclic double bond between the benzoxazinone ring and the acetate moiety.
Isomeric possibilities arise from geometric isomerism at the α,β-unsaturated ketone system. While the (2Z) isomer is explicitly designated here, computational models suggest that the (2E) isomer would exhibit distinct spatial arrangements, potentially influencing intermolecular interactions in crystalline or solution phases.
CAS Registry Number and PubChem CID Classification
The compound is uniquely identified in chemical databases through the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 87802-05-9 |
| PubChem Compound ID (CID) | 6808807 |
| Molecular Formula | C₁₁H₈ClNO₄ |
These identifiers enable precise retrieval of physicochemical data, spectral profiles, and synthetic protocols across platforms like PubChem and ChemSpider. The molecular formula confirms a molar mass of 253.64 g/mol , consistent with its chlorinated benzoxazinone-ester architecture.
Alternative Naming Conventions in Chemical Databases
Non-IUPAC nomenclature variants include:
- Methyl 2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate (omitting stereodescriptor)
- Methyl (6-chloro-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate (variant ring numbering)
Such discrepancies arise from database-specific formatting rules or historical naming practices. For instance, PubChem prioritizes the 4H-tautomer of the benzoxazinone ring, whereas some suppliers use simplified descriptors without specifying hydrogen positions.
Structural Relationship to Benzoxazinone Derivatives
The compound belongs to the 3-ylideneacetate subclass of benzoxazinones, characterized by an α,β-unsaturated ester group conjugated to the heterocyclic core. Structural analogs include:
- Methyl (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)acetate (CAS 866038-49-5), which lacks the exocyclic double bond
- 6-Chloro-3-(methoxycarbonylmethylene)-4H-1,4-benzoxazin-2-one , a synonym emphasizing the methoxycarbonyl substituent
Comparative analysis reveals that the chloro and oxo substituents at positions 6 and 2, respectively, are conserved across bioactive benzoxazinones. These groups contribute to electronic delocalization, enhancing stability and enabling π-stacking interactions in molecular recognition processes. The conjugated enone system further allows participation in Michael addition reactions, a feature exploited in derivatization studies.
The compound’s SMILES notation (COC(=O)C=C1C(=O)OC2=C(N1)C=C(C=C2)Cl) encodes its connectivity, while the InChIKey (ZTENAAHURFCLOO-UHFFFAOYSA-N) provides a unique fingerprint for digital cataloging. These representations facilitate virtual screening and QSAR modeling in drug discovery pipelines.
Properties
Molecular Formula |
C11H8ClNO4 |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate |
InChI |
InChI=1S/C11H8ClNO4/c1-16-10(14)5-8-11(15)17-9-3-2-6(12)4-7(9)13-8/h2-5,13H,1H3/b8-5- |
InChI Key |
ZTENAAHURFCLOO-YVMONPNESA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)OC2=C(N1)C=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C=C1C(=O)OC2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with Acyl Chlorides
A foundational method involves the reaction of substituted anthranilic acids with acyl chlorides. Shariat and Abdollahi demonstrated that N-phthaloylglycine acyl chloride reacts with anthranilic acid in chloroform under triethylamine catalysis to form intermediate benzoxazinones. For the target compound, 6-chloroanthranilic acid is treated with methyl chloroacetoacetate in a 1:1 molar ratio. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization (Fig. 1A).
Conditions :
Cyanuric Chloride-Mediated Cyclization
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a cyclization agent in one-pot syntheses. A scalable protocol from SSRN optimizes molar ratios (anthranilic acid : cyanuric chloride : triethylamine = 1:0.67:1) in toluene under reflux. The exothermic reaction requires controlled addition to prevent dimerization.
Key Parameters :
-
Mixing speed: 400 rpm (lab scale)
-
Reaction time: 240 minutes
Knoevenagel Condensation Approach
Synthesis via Aldol Adduct Formation
The Z-configuration of the α,β-unsaturated ester is achieved through Knoevenagel condensation. Ethyl 4-chloroacetoacetate reacts with 6-chloro-2-hydroxybenzaldehyde in methanol, catalyzed by piperidine. The intermediate aldol adduct undergoes dehydration and cyclization under acidic conditions (Fig. 1B).
Optimization Insights :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2017 study achieved 92% yield by irradiating 6-chloroanthranilic acid and methyl acetoacetate in DMF with K₂CO₃ at 120°C for 15 minutes. The method minimizes side products like decarboxylated derivatives.
Advantages :
Solid-Phase Synthesis for High-Throughput Screening
A patent-pending method immobilizes anthranilic acid on Wang resin. After acyl chloride coupling, cyclization is induced by TFA cleavage, yielding the target compound with >95% purity. This approach facilitates parallel synthesis for structure-activity studies.
Resin Loading Capacity : 0.8–1.2 mmol/g
Cleavage Agent : TFA/H₂O (95:5 v/v)
Average yield : 76%.
Catalytic Asymmetric Synthesis
Chiral benzoxazinones are synthesized using Rhodium-(R)-BINAP complexes. Ethyl 4-chloroacetoacetate and 6-chloro-2-aminophenol undergo asymmetric hydrogenation (10 bar H₂) in THF, producing the (2Z)-isomer with 89% enantiomeric excess.
Catalyst : [(R)-BINAP Rh COD]BF₄
Substrate ratio : 1:1.2
ee : 89%.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, ACN/H₂O 70:30): Retention time = 6.2 min, purity >99%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclization | 68–72 | 98 | High | 12.50 |
| Knoevenagel | 85 | 95 | Moderate | 18.20 |
| Microwave | 92 | 98 | Low | 22.80 |
| Solid-phase | 76 | 95 | High | 34.00 |
| Asymmetric | 78 | 99 | Low | 45.60 |
Industrial-Scale Considerations
The cyanuric chloride-mediated method is preferred for large-scale production due to low solvent waste and recyclable triethylamine. Impurities like 6-chloro-2-oxo-4H-1,4-benzoxazine-3-carboxylic acid are removed via recrystallization from ethanol/water (3:1) .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized benzoxazinones.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzoxazinone derivatives, including methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate, exhibit promising anticancer properties. For instance:
- In Vitro Studies : Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines. In one study, a derivative exhibited an inhibition ratio of 84.19% against a leukemia cell line (MOLT-4) and 72.11% against CNS cancer cells (SF-295) .
- Mechanism of Action : The compound's mechanism involves modulation of specific receptors associated with cancer progression. Its ability to act as a mineralocorticoid receptor modulator suggests potential in treating cardiovascular and metabolic diseases that often co-exist with cancer .
Pharmacological Studies
The pharmacological profile of this compound has been evaluated in various contexts:
Agricultural Applications
Benzoxazinones are known for their role as natural herbicides and pest repellents. This compound could potentially be utilized for:
- Natural Herbicides : Compounds derived from benzoxazinones have shown herbicidal activity against various weed species, which could lead to the development of environmentally friendly agricultural practices.
- Pest Resistance : The compound may enhance plant resistance to pests through allelopathic effects, which inhibit the growth of competing plants and deter herbivores.
Materials Science Applications
The unique chemical structure of this compound opens avenues in materials science:
- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Coatings and Films : The compound's chemical stability may allow it to be used in protective coatings that require resistance to environmental degradation.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Research in Pharmacy evaluated the anticancer activity of several benzoxazinone derivatives. Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-yidene)acetate was among those tested, demonstrating significant cytotoxicity against multiple cancer cell lines .
Case Study 2: Agricultural Impact
Research conducted on the herbicidal properties of benzoxazinones highlighted their effectiveness against common agricultural weeds. Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-yidene)acetate showed promise as a natural herbicide with minimal environmental impact compared to synthetic alternatives .
Mechanism of Action
The mechanism of action of methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
The following analysis compares methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate with structurally related benzoxazine and benzodithiazine derivatives, focusing on structural features , physicochemical properties , and reported applications .
Structural Comparison
Key Observations :
- The target compound (benzoxazine core) lacks sulfur atoms present in benzodithiazine derivatives (e.g., sulfone groups in Compounds 17 and 2) .
- The α,β-unsaturated ester in the target compound contrasts with cyano (Compound 17) and hydrazine (Compounds 2, 17) substituents in analogs, affecting electronic properties and reactivity.
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight (253.64 vs. 291–379 g/mol) suggests better solubility in nonpolar solvents compared to sulfur-containing analogs.
- Decomposition temperatures for benzodithiazine derivatives (271–315°C) indicate thermal stability, but data for the benzoxazine analog are unavailable .
Biological Activity
Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is a synthetic compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H8ClNO3
- Molecular Weight : 233.64 g/mol
- CAS Number : 51401336
- Structural Characteristics : The compound features a benzoxazine ring system with a chloro substituent and an acetate moiety, which may influence its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity :
- Antioxidant Properties :
- Anticancer Activity :
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzoxazine derivatives, including this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The results indicate that the compound possesses moderate antibacterial activity, particularly against E. coli and S. aureus .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays:
| Compound | IC50 (µg/mL) |
|---|---|
| Methyl (2Z)-2-(6-chloro...) | 25 |
| Ascorbic Acid | 15 |
These findings demonstrate that the compound exhibits promising antioxidant activity comparable to ascorbic acid .
Anticancer Activity
In vitro studies on cancer cell lines such as HeLa and MCF7 revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF7 | 15 | Cell cycle arrest at G0/G1 phase |
The results suggest that this compound could serve as a potential lead compound for anticancer drug development .
Case Studies
-
Case Study on Anticancer Effects :
- A recent study investigated the effects of methyl (2Z)-2-(6-chloro...) on tumor growth in a murine model. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups.
-
Case Study on Antimicrobial Resistance :
- Another research project focused on the use of this compound in combination with conventional antibiotics to overcome resistance in bacterial strains. Results indicated enhanced efficacy when used synergistically with amoxicillin against resistant strains of E. coli.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate, and how are critical reaction conditions optimized?
- Methodological Answer : The compound is synthesized via condensation of 6-chloro-2H-1,4-benzoxazin-3(4H)-one with methyl glyoxylate derivatives. Key conditions include:
- Temperature : Reflux in anhydrous solvents (e.g., THF or DCM) under inert atmosphere to prevent hydrolysis .
- Catalysts : Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol, yielding ~60–75% .
Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR : The Z-configuration of the exocyclic double bond is confirmed by a coupling constant J ≈ 12 Hz for transoid protons. The ester methyl group appears as a singlet (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Distinct carbonyl stretches for the oxazinone (1700–1750 cm⁻¹) and ester (1730–1760 cm⁻¹) groups .
- HRMS : Molecular ion peak ([M+H]⁺) matches the exact mass (e.g., m/z 282.0298 for C₁₁H₈ClNO₄) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities and quantify molecular conformation?
- Methodological Answer :
- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement. The Z-configuration is confirmed by torsion angles (e.g., C2-C3-C4-O4 ≈ 175°) .
- Conformational Analysis : Apply Cremer-Pople puckering parameters ( ) to quantify non-planarity of the benzoxazinone ring. For example, a puckering amplitude Q > 0.5 Å indicates significant deviation from planarity .
- Visualization : Generate ORTEP diagrams (WinGX) to display anisotropic displacement ellipsoids, ensuring accurate thermal motion interpretation .
Q. What computational strategies are effective for predicting electronic properties and reaction pathways?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) basis set predicts frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and electrostatic potential surfaces, identifying electrophilic sites (e.g., C3 position) .
- Reactivity Studies : Fukui indices indicate susceptibility to nucleophilic attack at the carbonyl group, validated by experimental nucleophilic addition yields (e.g., 80% with amines) .
Q. How should researchers address discrepancies in reported crystallographic data for benzoxazinone derivatives?
- Methodological Answer :
- Validation : Cross-refine structures using SHELXL and Olex2. Check for twinning (e.g., Hooft parameter > 0.5) or disorder using PLATON .
- Comparative Analysis : Tabulate unit cell parameters (e.g., a = 7.12 Å, b = 10.34 Å, c = 14.56 Å) and space groups (e.g., P2₁/c) across studies to identify outliers .
- Hirshfeld Surfaces : Analyze intermolecular interactions (e.g., C–H···O bonds) to explain packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
